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Arginyl-Methionine - 45243-23-0

Arginyl-Methionine

Catalog Number: EVT-8402228
CAS Number: 45243-23-0
Molecular Formula: C11H23N5O3S
Molecular Weight: 305.40 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Arg-Met is a dipeptide formed from L-arginine and L-methionine residues. It has a role as a metabolite.
Source

Arginyl-Methionine can be derived from dietary sources rich in proteins, such as meat, fish, dairy products, and legumes. In biological systems, it can also be synthesized through enzymatic processes involving the respective amino acids.

Classification

Arginyl-Methionine is classified as a peptide and falls under the category of bioactive peptides, which are known for their physiological effects beyond basic nutrition. These peptides can act as signaling molecules and may influence various metabolic pathways.

Synthesis Analysis

Methods

The synthesis of Arginyl-Methionine can be achieved through several methods, including:

  • Chemical Synthesis: This involves the stepwise assembly of amino acids using solid-phase peptide synthesis techniques. The process typically requires protecting groups to prevent unwanted reactions during synthesis.
  • Enzymatic Synthesis: Enzymes such as peptide synthetases can catalyze the formation of dipeptides from free amino acids. This method is often favored for its specificity and efficiency.

Technical Details

In chemical synthesis, the activation of carboxylic acid groups of amino acids is crucial for peptide bond formation. Common reagents include dicyclohexylcarbodiimide and 1-hydroxybenzotriazole, which facilitate the coupling reactions between arginine and methionine.

Molecular Structure Analysis

Structure

Arginyl-Methionine has a specific molecular structure characterized by the following:

  • Molecular Formula: C₁₄H₁₈N₄O₂S
  • Molecular Weight: 302.38 g/mol
  • Structural Representation: The structure consists of an arginine side chain (guanidinium group) linked to a methionine side chain (thioether group), contributing to its unique properties.

Data

The structural properties can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which provide insights into its conformation and stability.

Chemical Reactions Analysis

Reactions

Arginyl-Methionine can participate in various biochemical reactions, including:

  • Hydrolysis: Under acidic or basic conditions, it can be hydrolyzed back into its constituent amino acids.
  • Methylation: The methionine residue may undergo methylation reactions, influencing gene expression and protein function.

Technical Details

The stability of Arginyl-Methionine under physiological conditions is essential for its functionality. Factors such as pH, temperature, and the presence of enzymes can significantly affect its reactivity.

Mechanism of Action

Process

Arginyl-Methionine exerts its effects through several mechanisms:

  • Signal Transduction: It may act as a signaling molecule that modulates various cellular pathways, particularly those involved in stress responses and metabolic regulation.
  • Protein Interaction: The unique side chains of arginine and methionine allow for specific interactions with other biomolecules, influencing protein folding and activity.

Data

Research indicates that peptides like Arginyl-Methionine can influence cellular processes such as apoptosis, proliferation, and differentiation by modulating signaling pathways.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in water due to the polar nature of its amino acid components.

Chemical Properties

  • pH Stability: Stable within a physiological pH range (approximately 6.5 to 7.5).
  • Thermal Stability: Decomposes at elevated temperatures, which must be considered during storage and handling.

Relevant Data or Analyses

Analytical techniques such as high-performance liquid chromatography are commonly employed to assess purity and concentration in research applications.

Applications

Scientific Uses

Arginyl-Methionine has several applications in scientific research:

  • Biochemical Studies: Used to investigate protein interactions and signaling pathways.
  • Nutritional Science: Studied for its potential benefits in dietary supplements aimed at enhancing muscle synthesis and recovery.
  • Pharmaceutical Research: Explored for therapeutic applications due to its role in metabolic regulation and potential anti-inflammatory effects.
Molecular Interactions and Mechanistic Pathways of Arginyl-Methionine

Structural Determinants of Arginyl-Methionine in Protein-Protein Interactions

The molecular partnership between arginine and methionine residues—collectively termed "arginyl-methionine"—creates unique structural motifs that govern protein-protein interactions (PPIs). The cationic guanidinium group of arginine forms salt bridges, hydrogen bonds, and cation-π interactions with partner proteins, while methionine’s hydrophobic, flexible thioether side chain contributes to van der Waals contacts and adaptive binding interfaces. This combinatorial chemistry enables precise spatial and energetic control over interaction networks [1] [4].

In Saccharomyces cerevisiae, methylation of arginine residues within the RNA-binding hub protein Npl3 by methyltransferase Hmt1 dynamically regulates its binding affinity for partners like Air2 and Ded1. Biochemical assays confirmed a statistically significant increase in Npl3-Air2 and Npl3-Ded1 interactions upon arginine methylation, attributed to structural rearrangements that optimize interfacial complementarity. This methylation-dependent enhancement was absent when catalytically inactive Hmt1 (G68R mutant) was co-expressed, confirming the allosteric role of methylarginine in PPI modulation [1].

Similarly, adsorption studies on silica surfaces revealed that proteins enriched in arginine show enhanced electrostatic binding to negatively charged substrates. Comparative proteomic analysis demonstrated that adsorbed proteins contain 38% more arginine residues than non-adsorbed counterparts, underscoring its role in initial surface recognition. Methionine’s contribution manifests in later stages, where its hydrophobicity and conformational flexibility facilitate irreversible protein spreading via hydrophobic contacts with siloxane bridges [4].

Table 1: Amino Acid Determinants in Protein-Surface Adsorption

ParameterAdsorbed ProteinsNon-Adsorbed Proteins
Arginine ContentHigh (38% increase)Low
Aromatic Amino Acid ContentLowHigh (2× π-π interactions)
Structural RigidityLow ("soft" proteins)High ("hard" proteins)

These principles extend to intracellular complexes. Molecular dynamics simulations of phosphoglycerate kinase 1 (PGK1) reveal that asymmetric dimethylation of R206 (meR206-PGK1) induces conformational shifts that stabilize methionine-rich hydrophobic pockets, facilitating recruitment of effector proteins. This remodeling enhances PGK1’s role in glycolytic enzyme clustering and signal transduction [8].

Role of Arginyl-Methionine in Post-Translational Modifications

Methylation Dynamics Involving S-Adenosylmethionine (SAM-e) Synthase Systems

Methionine serves as the metabolic precursor for S-adenosylmethionine (SAM-e), the universal methyl donor for arginine methylation. Methionine adenosyltransferase catalyzes methionine’s ATP-dependent conversion to SAM-e, which subsequently fuels methyltransferase reactions. Cellular SAM-e pools thus directly dictate the kinetic capacity for arginine methylation [8] [9].

In colorectal cancer (CRC) cells, methionine deprivation reduces intracellular SAM-e by >60%, quantified via UPLC-MS/MS. This depletion suppresses PRMT1-mediated asymmetric dimethylation of PGK1 at R206 (meR206-PGK1), disrupting its phosphorylation at S203 and impairing glycolytic flux. SAM-e supplementation fully rescues meR206-PGK1 levels, confirming SAM-e as the limiting cofactor in this pathway. Notably, methionine’s metabolic flux into SAM-e exceeds its incorporation into protein synthesis by 10-fold in proliferating cells, highlighting its prioritized role in methylation [8] [9].

Table 2: SAM-e Dependency in Arginine Methylation

ConditionSAM-e LevelmeR206-PGK1PGK1 S203 Phosphorylation
Methionine-replete100%HighEnhanced
Methionine-deprived<40%UndetectableSuppressed
Methionine-deprived + SAM-e~95%RestoredRestored

Transcriptional regulation further links methionine availability to SAM-e synthesis. The oncoprotein YAP, activated by arginine methylation at R124 (meR124-YAP), induces expression of the methionine transporter SLC43A2. This establishes a feedforward loop: methionine → SAM-e → meR124-YAP → SLC43A2 → methionine uptake. Disrupting this loop via SLC43A2 inhibition depletes SAM-e and sensitizes cancer cells to chemotherapy [9].

Arginine Methylation and PRMT1-Mediated Catalytic Specificity

Protein arginine methyltransferase 1 (PRMT1) exhibits stringent specificity for target arginines adjacent to methionine-rich motifs. Structural analyses reveal that PRMT1’s active site contains a hydrophobic cavity that accommodates methionine’s thioether moiety, positioning the guanidinium group of arginine for methyl transfer. Mutagenesis of methionine-flanking residues (e.g., M205 in PGK1) reduces methylation efficiency by >80%, demonstrating the necessity of methionine for substrate recognition [2] [8].

PRMT1 exclusively generates ω-NG,NG-asymmetric dimethylarginine (ADMA), unlike PRMT7, which produces monomethylarginine (MMA). Crystal structures of Trypanosoma brucei PRMT7 (TbPRMT7) bound to S-adenosylhomocysteine (AdoHcy) and histone H4 peptide reveal a constricted active site (width: ~5 Å vs. PRMT1’s 8 Å) that sterically hinders MMA accommodation for dimethylation. Key residues (E172, E181, Q329) form hydrogen bonds with the target arginine but prevent its reorientation after monomethylation. Mutating Q329 to alanine expands the cavity, enabling TbPRMT7 to produce symmetric dimethylarginine (SDMA), illustrating how active-site architecture dictates product specificity [3] [6].

Table 3: PRMT Catalytic Specificity Determinants

PRMT TypeProductActive Site WidthKey Determinants
PRMT1ADMA~8 ÅHydrophobic substrate pocket; Met-recognition residues
PRMT7MMA~5 ÅE172, E181, Q329; steric occlusion
PRMT7 Q329A mutantSDMA~7 ÅExpanded cavity enabling MMA repositioning

In cancer systems, PRMT1’s selectivity for methionine-proximal arginines drives pathological signaling. meR206-PGK1 recruits extracellular signal-regulated kinase (ERK), which phosphorylates PGK1 at S203. This phosphorylation inhibits mitochondrial pyruvate utilization, redirecting metabolism toward glycolysis—a hallmark of colorectal cancer. CRISPR-mediated substitution of PGK1 R206 with lysine (R206K) ablates methylation and suppresses xenograft growth, confirming the indispensability of this arginyl-methionine axis [8].

Redox Regulation and Antioxidant Synergy in Cellular Systems

The arginyl-methionine dyad orchestrates redox homeostasis through interconnected mechanisms:

  • Thioether-Mediated Radical Scavenging: Methionine residues act as sacrificial antioxidants, reversibly oxidized to methionine sulfoxide (Met-SO) by reactive oxygen species (ROS). Thioredoxin/thioredoxin reductase systems reduce Met-SO back to methionine, consuming reducing equivalents (NADPH) and mitigating oxidative damage. Arginine enhances this cycle by stabilizing reductase binding via electrostatic interactions with acidic residues [9].
  • SAM-e-Dependent Glutathione Synthesis: Methionine-derived SAM-e fuels transsulfuration pathways that generate cysteine—the rate-limiting precursor for glutathione (GSH). Depleting methionine reduces cellular GSH by >50%, impairing peroxide detoxification. Conversely, arginine methylation of metabolic enzymes (e.g., PGK1) regulates NADPH production via the pentose phosphate pathway, indirectly sustaining GSH regeneration [8] [9].

Table 4: Redox Parameters Modulated by Arginyl-Methionine

Redox SystemArginine ContributionMethionine Contribution
ROS QuenchingStabilizes antioxidant enzymesDirect ROS scavenging (→ Met-SO)
Glutathione SynthesisRegulates NADPH supply via mePGK1Provides cysteine via SAM-e
Oxidative Damage RepairFacilitates DNA-binding of repair factorsProtects ATP-binding sites

In hepatocellular carcinoma, methionine deprivation exacerbates sorafenib-induced oxidative stress, increasing superoxide levels 3.5-fold. This synergy arises from simultaneous depletion of SAM-e (reducing GSH) and inhibition of YAP methylation (impairing NADPH-regulating targets). The antioxidant N-acetylcysteine reverses these effects, confirming the centrality of redox balance in this pathway [9].

The coupled redox functions of arginine and methionine create a buffered system: Methionine oxidation consumes ROS while sparing critical cysteines, and arginine-dependent enzyme methylation ensures NADPH flux for regeneration. This partnership enables cells to withstand fluctuations in oxidative stress without irreversible damage [8] [9].

Properties

CAS Number

45243-23-0

Product Name

Arginyl-Methionine

IUPAC Name

(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoic acid

Molecular Formula

C11H23N5O3S

Molecular Weight

305.40 g/mol

InChI

InChI=1S/C11H23N5O3S/c1-20-6-4-8(10(18)19)16-9(17)7(12)3-2-5-15-11(13)14/h7-8H,2-6,12H2,1H3,(H,16,17)(H,18,19)(H4,13,14,15)/t7-,8-/m0/s1

InChI Key

ROWCTNFEMKOIFQ-YUMQZZPRSA-N

SMILES

CSCCC(C(=O)O)NC(=O)C(CCCN=C(N)N)N

Canonical SMILES

CSCCC(C(=O)O)NC(=O)C(CCCN=C(N)N)N

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N

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